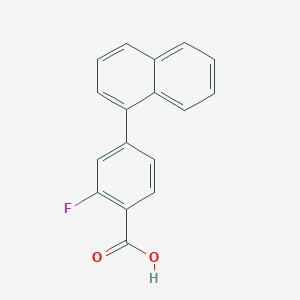

2-Fluoro-4-(naphthalen-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWOPQAASIJSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Naphthalen 1 Yl Benzoic Acid

Pioneering Synthetic Routes for the 2-Fluoro-4-(naphthalen-1-yl)benzoic Acid Core

The construction of the this compound core relies on a sequence of well-established and robust chemical reactions. The primary challenge lies in the controlled, regioselective introduction of the key functional groups onto the aromatic rings and the subsequent coupling of the two aryl fragments.

The introduction of a fluorine atom at the C-2 position (ortho to the carboxylic acid) of a 4-substituted benzoic acid is a critical step. The carboxyl group can act as a directing group, facilitating ortho-lithiation, which can then be followed by quenching with an electrophilic fluorine source.

One common strategy involves the directed ortho-metalation of a benzoic acid derivative. nih.gov For instance, treating a 4-halobenzoic acid, such as 4-bromobenzoic acid, with a strong lithium base like s-butyllithium (s-BuLi) at low temperatures (e.g., -78 °C) can lead to deprotonation at the position adjacent to the carboxylate. acs.org The resulting ortho-lithiated species can then be treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom at the C-2 position.

Alternatively, nucleophilic fluorination of pre-functionalized precursors offers another route. For example, 1-arylbenziodoxolones can serve as precursors for fluorobenzoic acids. arkat-usa.org While this method has been demonstrated for synthesizing various fluorobenzoic acids, its direct application to this specific scaffold would depend on the availability of the corresponding iodonium (B1229267) precursor.

A general representation of directed ortho-fluorination is shown below:

Scheme 1: General Strategy for Ortho-Fluorination of a 4-Substituted Benzoic AcidWith the fluorinated benzoic acid framework in hand, the next pivotal step is the attachment of the naphthalene (B1677914) moiety. Palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann-type reactions are the most prominent methods for forming the key aryl-aryl bond. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This is arguably the most versatile and widely used method for such transformations. It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov To synthesize this compound, 2-fluoro-4-halobenzoic acid (e.g., 2-fluoro-4-bromobenzoic acid) is coupled with naphthalen-1-ylboronic acid. The carboxylic acid group often requires protection (see section 2.1.3) to prevent side reactions.

A typical reaction is outlined below:

Scheme 2: Suzuki-Miyaura Coupling for Synthesis of the Target CompoundThe choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. rsc.orgresearchgate.net

Ullmann-Goldberg Reaction: The Ullmann reaction is a classical, copper-catalyzed method for forming C-C, C-O, and C-N bonds. libretexts.org It typically requires harsher conditions (high temperatures) than Suzuki coupling but can be an effective alternative. ck12.org The synthesis would involve coupling a 2-fluorobenzoic acid derivative with a 1-halonaphthalene. Modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.

The carboxylic acid group is acidic and can interfere with organometallic reagents used in cross-coupling reactions. Therefore, it is often necessary to protect it as a functional group that is stable under the reaction conditions but can be easily removed afterward. libretexts.orgnih.gov

Esters are the most common protecting groups for carboxylic acids. Methyl or ethyl esters are frequently used and can be removed by acid- or base-catalyzed hydrolysis. For substrates sensitive to these conditions, benzyl (B1604629) esters can be employed, as they can be cleaved by hydrogenolysis. libretexts.org Silyl esters and tert-butyl esters are also viable options, removed by fluoride (B91410) ions or mild acid, respectively. libretexts.orgnih.gov

The choice of protecting group must be compatible with the specific cross-coupling conditions. For example, many ester groups are stable under the aqueous basic conditions often used in Suzuki-Miyaura reactions. acs.org

| Protecting Group | Abbreviation | Common Removal Conditions | Stability Notes |

|---|---|---|---|

| Methyl Ester | -Me | Acid or Base (e.g., HCl, NaOH) | Common and robust, but cleavage requires relatively strong conditions. libretexts.org |

| Benzyl Ester | -Bn | Hydrogenolysis (H₂, Pd/C) | Useful for molecules sensitive to acidic or basic hydrolysis. libretexts.org |

| tert-Butyl Ester | -tBu | Mild Acid (e.g., Trifluoroacetic Acid) | Stable to base and nucleophiles. libretexts.org |

| Silyl Ester | -SiR₃ | Fluoride ion (e.g., TBAF) or Acid | Cleavage conditions are generally mild. libretexts.org |

Advanced Derivatization of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified at its reactive sites to generate a library of derivatives for various applications.

The carboxylic acid moiety is a versatile functional handle for derivatization.

Amide Formation: The carboxylic acid can be readily converted into a wide range of amides by reacting it with a primary or secondary amine. This transformation typically requires an activating agent or conversion to a more reactive species like an acyl chloride. nih.gov Direct condensation can also be achieved using reagents like TiCl₄. nih.gov Amide-forming ligations with precursors like acyltrifluoroborates represent newer, chemoselective methods. nih.gov

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or via the acyl chloride yields the corresponding esters.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding benzyl alcohol derivative, (2-fluoro-4-(naphthalen-1-yl)phenyl)methanol. This reduction is challenging but can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or more modern catalytic methods, such as manganese-catalyzed hydrosilylation. nih.govorganic-chemistry.org

Decarbonylative Coupling: Recent advances allow carboxylic acids to be used in decarbonylative cross-coupling reactions, where the -COOH group is replaced, enabling the synthesis of diverse biaryl compounds from a single precursor. researchgate.netrsc.org

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Amide Formation | Amine (R₂NH), Coupling Agent (e.g., DCC, HATU) or SOCl₂ then R₂NH | Amide (-CONR₂) | nih.govresearchgate.net |

| Esterification | Alcohol (R'OH), Acid Catalyst | Ester (-COOR') | globalscientificjournal.com |

| Reduction | LiAlH₄ or Catalytic Hydrosilylation (e.g., Mn(I) catalyst, PhSiH₃) | Alcohol (-CH₂OH) | nih.govorganic-chemistry.org |

The naphthalene ring system is susceptible to electrophilic aromatic substitution, although the regiochemical outcome is influenced by the existing biaryl substituent. libretexts.org Naphthalene itself is more reactive than benzene (B151609). libretexts.org Substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation can introduce new functional groups.

The position of substitution on the naphthalene ring is directed by both the inherent reactivity of the naphthalene core (the α-positions, C4, C5, C8, are generally more reactive) and the electronic and steric effects of the attached 2-fluoro-4-carboxyphenyl group. libretexts.orgresearchgate.net Directing-group assisted C-H functionalization strategies can provide high regioselectivity for introducing functional groups at specific positions, such as C8, on the naphthalene nucleus. researchgate.netresearchgate.net These new functional groups can then be further transformed, allowing for extensive diversification of the molecular scaffold. For example, a nitro group can be reduced to an amine, which can then participate in a host of other reactions.

Exploration of Peripheral Modifications for Scaffold Diversification

The diversification of the this compound scaffold can be achieved through a variety of synthetic transformations targeting its peripheral regions. These modifications are crucial for developing a library of analogues with a wide range of physicochemical and pharmacological properties. The primary sites for these modifications are the naphthalene ring, the fluorophenyl ring, and the carboxylic acid functional group.

Modifications on the Naphthalene Ring

The naphthalene ring system is amenable to a range of functionalization reactions, primarily through electrophilic aromatic substitution and modern cross-coupling techniques. Given that naphthalene is more reactive than benzene, these substitutions can often be performed under relatively mild conditions. anr.frbeilstein-journals.org The directing effects of the existing substituent at the 1-position will influence the regioselectivity of these reactions.

Late-stage functionalization and C-H activation strategies are particularly valuable for introducing diversity at various positions on the naphthalene ring. anr.frresearchgate.netnih.govrsc.orgrsc.orgresearchgate.net For instance, ruthenium-catalyzed C-H functionalization can enable the introduction of alkyl or aryl groups at positions that are otherwise difficult to access. rsc.orgrsc.org

Below is a table outlining potential modifications on the naphthalene ring:

| Modification | Reagent(s) and Conditions | Resulting Functional Group |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or NBS | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -C(O)R |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| C-H Arylation | Aryl Halide, Pd Catalyst | -Aryl |

Interactive Data Table: Modifications on the Naphthalene Ring Users can filter and sort the data based on the type of modification and resulting functional group.

Modifications on the Fluorophenyl Ring

The fluorophenyl ring offers opportunities for modification, primarily through nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles, especially when the ring is activated by electron-withdrawing groups. arkat-usa.org While the existing carboxylic acid is a deactivating group, its electronic influence, combined with that of the naphthalene ring, must be considered.

A summary of potential modifications is presented in the table below:

| Modification | Reagent(s) and Conditions | Resulting Functional Group |

| Nucleophilic Substitution of Fluorine | R-OH, NaH or R-SH, base | -OR or -SR |

| Nitration | HNO₃, H₂SO₄ (harsher conditions) | -NO₂ |

| Halogenation | Br₂, FeBr₃ (harsher conditions) | -Br |

Interactive Data Table: Modifications on the Fluorophenyl Ring Users can filter and sort the data based on the type of modification and resulting functional group.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, significantly contributing to scaffold diversification. Standard amide bond formation reactions are a cornerstone of this strategy, allowing for the introduction of a vast range of amine-containing fragments. researchgate.netluxembourg-bio.comnih.govorganic-chemistry.orgacs.org The choice of coupling agent is critical, especially when dealing with sterically hindered amines or acids. luxembourg-bio.comnih.govacs.orgrsc.org

Furthermore, the concept of bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the properties of a lead compound while retaining its key biological activity. beilstein-journals.orgnih.govbenthamscience.comnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netuaslp.mx Replacing the carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability. nih.govnih.govresearchgate.net

Key transformations of the carboxylic acid group are detailed in the following table:

| Transformation | Reagent(s) and Conditions | Resulting Functional Group |

| Amide Formation | R₁R₂NH, Coupling Agent (e.g., HATU, T3P) | -C(O)NR₁R₂ |

| Esterification | R-OH, Acid Catalyst | -C(O)OR |

| Reduction to Alcohol | LiAlH₄ or BH₃·THF | -CH₂OH |

| Conversion to Tetrazole | 1. SOCl₂, 2. NaN₃ | 5-substituted-1H-tetrazole |

| Acyl Sulfonamide Formation | 1. SOCl₂, 2. R-SO₂NH₂ | -C(O)NHSO₂R |

Interactive Data Table: Transformations of the Carboxylic Acid Group Users can filter and sort the data based on the transformation type and the resulting functional group.

Through the systematic application of these synthetic methodologies, a diverse library of derivatives of this compound can be generated. This approach allows for a thorough exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.

Molecular Structure, Conformation, and Spectroscopic Insights into 2 Fluoro 4 Naphthalen 1 Yl Benzoic Acid

Theoretical and Experimental Conformational Analysis of Fluoro-Substituted Benzoic Acids

The conformational landscape of 2-fluoro-4-(naphthalen-1-yl)benzoic acid is primarily determined by the rotational barriers around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-C bond linking the benzene and naphthalene (B1677914) rings. For the carboxylic acid group, two principal planar conformations are possible: a cis form, where the hydroxyl proton is syn-periplanar to the carbonyl oxygen, and a trans form, where it is anti-periplanar.

Theoretical and experimental studies on simpler 2-fluorobenzoic acids have shown that they typically have multiple low-energy conformers. For 2-fluorobenzoic acid itself, four conformers have been identified: two lower-energy cis conformers and two higher-energy trans conformers. nih.gov The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding and steric repulsion. In the cis form of 2-fluorobenzoic acid, an intramolecular O-H···F hydrogen bond can provide stabilization. nih.gov Conversely, repulsive interactions between the fluorine and the carbonyl oxygen can destabilize certain arrangements.

| Parameter | Expected Conformation | Influencing Factors |

| Carboxylic Acid Group | Predominantly cis | Intramolecular hydrogen bonding (O-H···O) |

| Fluorine-Carbonyl Orientation | Two low-energy conformers possible | Balance of O-H···F interaction and steric repulsion |

| Naphthalene-Benzene Dihedral Angle | Significantly twisted | Minimization of steric hindrance between the two aromatic systems |

Vibrational and Electronic Spectroscopic Characterization for Structural Elucidation

Vibrational and electronic spectroscopy are powerful tools for elucidating the structure of complex organic molecules. For this compound, these techniques would provide key insights into its bonding and electronic properties.

Vibrational Spectroscopy (FT-IR and Raman): The infrared (IR) and Raman spectra of this compound would be rich in information. Key vibrational modes would include:

O-H Stretching: A broad band in the high-frequency region (typically 2500-3300 cm⁻¹) characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong absorption band around 1700 cm⁻¹, sensitive to the electronic environment and hydrogen bonding. The presence of the electron-withdrawing fluorine and the conjugating naphthalene system would influence the exact position of this band.

C-F Stretching: A strong band typically found in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, characteristic of the benzene and naphthalene rings.

Out-of-Plane Bending: Bands in the low-frequency region that are characteristic of the substitution pattern of the aromatic rings.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum is expected to be dominated by π→π* transitions within the extended conjugated system formed by the naphthalene and benzene rings. The spectrum of naphthalene itself shows characteristic absorptions, and the substitution with the fluorobenzoic acid moiety would lead to a red shift (bathochromic shift) and changes in the intensity of these bands. The fine vibrational structure often observed in the electronic spectra of polycyclic aromatic hydrocarbons may also be present and would be sensitive to the molecular conformation and solvent environment. spectrabase.com

| Spectroscopic Technique | Expected Key Features | Information Gained |

| FT-IR/Raman | O-H stretch, C=O stretch, C-F stretch, Aromatic C=C and C-H stretches | Presence of functional groups, hydrogen bonding, and skeletal structure |

| UV-Vis | Intense π→π* transitions | Nature of the conjugated electronic system |

Advanced Nuclear Magnetic Resonance Spectroscopic Techniques for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzoic acid ring and the naphthalene ring.

The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

The aromatic protons would resonate in the range of 7-9 ppm. The protons on the naphthalene ring often show complex splitting patterns due to mutual coupling. The protons on the fluorinated benzene ring would also exhibit splitting, further coupled to the fluorine atom. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (~165-175 ppm).

The aromatic carbons would appear in the 110-150 ppm range. The carbon directly attached to the fluorine atom would show a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, the chemical shift of which is sensitive to the electronic environment. Coupling to the adjacent aromatic protons would provide further structural information.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity between the fluorobenzoic acid and naphthalene moieties. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which can help in determining the preferred conformation in solution. researchgate.net

| NMR Nucleus | Expected Chemical Shift Range (ppm) | Key Information |

| ¹H | >10 (COOH), 7-9 (Aromatic) | Proton environments and coupling patterns |

| ¹³C | 165-175 (C=O), 110-150 (Aromatic) | Carbon skeleton and C-F coupling |

| ¹⁹F | Specific to fluoroaromatics | Fluorine environment and coupling to protons |

Solid-State Structural Investigations via X-ray Crystallography of Related Derivatives

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself is not publicly available, data from closely related compounds allow for a reasoned prediction of its solid-state characteristics.

For instance, the crystal structure of 4-(1-naphthyl)benzoic acid reveals that the molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. nih.govnih.gov In these dimers, the dihedral angle between the mean planes of the benzene ring and the naphthalene ring system is approximately 49.09°. nih.govnih.gov This significant twist is a result of minimizing the steric repulsion between the two aromatic systems.

Similarly, the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid also shows the formation of classical carboxylate inversion dimers linked by O-H···O hydrogen bonds. nih.gov The packing in this structure is further stabilized by C-H···F and C-H···O interactions. nih.gov The carboxyl group is twisted with respect to the benzene ring, with a dihedral angle of about 20.2°. nih.gov

| Compound | Key Crystallographic Features | Reference |

| 4-(1-Naphthyl)benzoic acid | Centrosymmetric O-H···O hydrogen-bonded dimers; Dihedral angle of ~49° between aromatic rings. | nih.govnih.gov |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Carboxylate inversion dimers via O-H···O hydrogen bonds; C-H···F and C-H···O interactions; Carboxyl group twisted ~20° from the benzene ring. | nih.gov |

Biological Activity and Medicinal Chemistry Explorations of 2 Fluoro 4 Naphthalen 1 Yl Benzoic Acid Analogues

Design Rationale for Biologically Active Fluorinated Benzoic Acid Derivatives

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry, primarily due to fluorine's unique properties. nih.gov The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov Introducing fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. ossila.com For instance, the presence of fluorine can enhance a compound's ability to form hydrogen bonds and interact with enzymes or receptors, which can lead to the inhibition or activation of specific biological pathways.

The benzoic acid scaffold itself is a common feature in a number of biologically active compounds. iomcworld.com Benzoic acid derivatives have been investigated for a range of therapeutic applications, including as anti-sickling agents and influenza neuraminidase inhibitors. iomcworld.comnih.govacs.org

The naphthalene (B1677914) moiety is another crucial component, known to be a versatile scaffold in drug development with a wide array of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. ekb.eg FDA-approved drugs containing a naphthalene core, such as Naproxen and Bedaquiline, underscore its importance in medicine. ekb.eg The fusion of these three components—the fluorine atom, the benzoic acid core, and the naphthalene group—in 2-Fluoro-4-(naphthalen-1-yl)benzoic acid creates a molecule with a distinct structural and electronic profile, designed to optimize interactions with biological targets.

Identification of Potential Molecular Targets and Mechanistic Pathways

The biological effects of this compound analogues are intrinsically linked to their interactions with specific molecular targets. Understanding these interactions is key to elucidating their mechanisms of action.

Molecular Recognition Principles in Fluorinated Benzoic Acid Interactions with Biomolecules

The presence of a fluorine atom in the benzoic acid ring plays a pivotal role in molecular recognition. Due to its high electronegativity, fluorine can form strong hydrogen bonds and other non-covalent interactions with biological macromolecules like enzymes and receptors. This enhanced binding affinity and specificity can lead to the modulation of biological pathways. Furthermore, the introduction of fluorine can improve a compound's lipophilicity, which facilitates its transport across cell membranes to engage with intracellular targets. The specific positioning of the fluorine atom at the 2-position of the benzoic acid ring in the parent compound can influence the molecule's conformation and its fit within the binding pocket of a target protein.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity and are crucial for optimizing lead compounds. iomcworld.comnih.gov For benzoic acid derivatives, SAR studies have shown that the nature and position of substituents on the aromatic ring significantly impact their pharmacological profiles. iomcworld.com For example, in the development of influenza neuraminidase inhibitors, a series of benzoic acid derivatives were synthesized and tested, revealing that specific substitutions could dramatically enhance inhibitory potency. nih.govacs.org

In the context of this compound analogues, SAR studies would systematically explore modifications at several key positions:

The Benzoic Acid Ring: Investigating the effect of additional or alternative substitutions on the benzoic acid ring could fine-tune the electronic properties and binding interactions.

The Naphthalene Moiety: Modifications to the naphthalene ring system, such as the introduction of various functional groups, could enhance target specificity and potency. nih.gov

The Linker: The direct attachment of the naphthalene ring to the benzoic acid could be altered, for instance, by introducing a linker group to explore different spatial orientations within the target's binding site.

An illustrative SAR study for a hypothetical series of analogues is presented in Table 1.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Analogues

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Naphthalene Ring) | Target Inhibition (IC₅₀, µM) |

|---|---|---|---|

| Analogue 1 | -H | -H | 15.2 |

| Analogue 2 | -F | -H | 8.7 |

| Analogue 3 | -H | -OH | 12.5 |

| Analogue 4 | -F | -OH | 2.1 |

| Analogue 5 | -F | -OCH₃ | 5.6 |

In Vitro Biological Evaluation Methodologies for Screening and Characterization

A variety of in vitro assays are essential for the initial screening and detailed characterization of the biological activity of new chemical entities like this compound and its analogues. immunologixlabs.com These assays can be broadly categorized into cell-free and cell-based methods.

Cell-Free Biochemical Assays for Target Engagement

Cell-free assays are designed to measure the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor, in a controlled environment. youtube.com These assays are crucial for confirming direct target engagement and for determining key parameters like binding affinity and inhibitory constants. acs.org

Commonly used cell-free assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Thermal Shift Assays (TSA): TSA, including the Cellular Thermal Shift Assay (CETSA), measures the change in the thermal stability of a target protein upon ligand binding. researchgate.net A compound that binds to the protein will typically increase its melting temperature. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to an immobilized target protein in real-time.

Table 2: Example of Data from Cell-Free Assays

| Assay Type | Target Protein | Compound | Result |

|---|---|---|---|

| Enzyme Inhibition | Kinase X | Analogue 4 | IC₅₀ = 2.1 µM |

| Thermal Shift Assay | Kinase X | Analogue 4 | ΔTm = +5.2 °C |

| Surface Plasmon Resonance | Kinase X | Analogue 4 | K_D = 0.8 µM |

Cellular Assays for Investigating Specific Biological Pathways

Cell-based assays provide a more biologically relevant context for evaluating a compound's activity by assessing its effects within a living cell. immunologixlabs.com These assays can provide valuable information on cellular processes, mechanism of action, and potential off-target effects. bioivt.comnews-medical.net

Key types of cellular assays include:

Cellular Proliferation Assays: These assays determine a compound's effect on the growth rate of cells, which is particularly relevant for cancer research. news-medical.net

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific signaling pathway. bioivt.comnih.gov Changes in the reporter signal indicate modulation of that pathway by the test compound. bioivt.comnih.gov

High-Content Screening (HCS): HCS utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as protein expression, localization, and morphological changes, providing a detailed profile of a compound's cellular effects. nih.gov

Immunohistochemistry-Based Assays: These assays use antibodies to detect the expression and localization of specific proteins within cells, offering insights into how a compound might alter protein levels or distribution. nih.gov

Table 3: Overview of Cellular Assay Applications

| Assay Type | Purpose | Example Readout |

|---|---|---|

| Proliferation Assay | Assess impact on cell growth | Inhibition of cancer cell growth |

| Reporter Gene Assay | Investigate modulation of a specific pathway | Increased luciferase activity |

| High-Content Screening | Profile multiple cellular effects | Changes in protein localization |

Utility of this compound as a Chemical Probe in Mechanistic Biology

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. An ideal chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the function of its biological target. While this compound itself has not been explicitly developed as a chemical probe in the reviewed literature, its structural components are amenable to such applications. For instance, trifunctional building blocks containing a carboxylic acid can be used in chemical probe synthesis. sigmaaldrich.com The carboxylic acid can act as a synthetic handle to append the molecule to a ligand or pharmacophore. sigmaaldrich.com

The general structure of this compound lends itself to the design of photoaffinity probes. By incorporating a photo-activatable group, the molecule could be used to covalently label its biological target upon UV irradiation. This technique is invaluable for target identification and for mapping the binding site of a ligand. The alkyne tag, another common feature in chemical probes, could also be incorporated into analogues for downstream applications via click chemistry. sigmaaldrich.com

Research into related naphthalene-based compounds has highlighted their potential to modulate key cellular pathways. For example, certain naphthalene-1,4-dione analogues have been investigated for their ability to disrupt the Warburg effect in cancer cells, a metabolic hallmark of many tumors. rsc.orgnih.gov A chemical probe based on the this compound scaffold could potentially be designed to investigate the proteins involved in this pathway, such as Keap1, which has been identified as a potential target for some naphthalene derivatives. rsc.orgnih.gov

Furthermore, naphthoquinone analogs have been identified as inhibitors of the proteasome, a critical complex for protein degradation in cells. nih.gov The development of chemical probes from these scaffolds allows for a deeper understanding of the structure-activity relationship responsible for their inhibitory activity against specific subunits of the proteasome, such as the β5 and β6 subunits. nih.gov

The research on the biological activities of various naphthalene-containing compounds underscores the potential for developing derivatives of this compound as valuable chemical probes for mechanistic biology. Such probes could be instrumental in elucidating the complex roles of their target proteins in health and disease.

Research Findings on Analogues

| Analogue Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione Analogues | Anticancer | Several analogues showed potent cytotoxicity against cancer cells, with IC50 values around 1 μM. Compound 44, an imidazole (B134444) derivative, demonstrated a favorable balance of potency (IC50 of 6.4 μM) and selectivity. | rsc.orgnih.gov |

| Naphthoquinone Analogues | Proteasome Inhibition | Screening identified PI-083 as a proteasome inhibitor selective for cancer cells. Structure-activity relationship studies revealed that the chloronaphthoquinone and sulfonamide moieties are crucial for inhibitory activity. | nih.gov |

| General Naphthalene Derivatives | Various | Naphthalene is a scaffold for numerous drugs with antimicrobial, anti-inflammatory, anticancer, and other therapeutic effects. | ekb.eg |

| 2-Phenylnaphthalene Derivatives | Anti-inflammatory | These compounds were found to inhibit the production of pro-inflammatory mediators in lipopolysaccharide-induced macrophage cells. | ekb.eg |

| 2-(Naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide Derivatives | Anti-Parkinsonian | A novel series of these derivatives was synthesized, and some exhibited potent anti-parkinsonian activity. | ekb.eg |

Computational and Theoretical Studies of 2 Fluoro 4 Naphthalen 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For 2-Fluoro-4-(naphthalen-1-yl)benzoic acid, DFT calculations could provide a wealth of information. These methods can be used to determine the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles.

A key aspect of such a study would be the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are fundamental in predicting a molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) surface could be calculated to visualize the charge distribution and identify regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions. Reactivity descriptors, derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, could also be computed to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP | 6-311++G(d,p) | -6.5 | -1.8 | 4.7 | 3.2 |

| M06-2X | def2-TZVP | -6.8 | -1.5 | 5.3 | 3.5 |

| wB97XD | cc-pVTZ | -7.0 | -1.4 | 5.6 | 3.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not currently available in the literature.

Molecular Modeling and Docking Simulations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations would be invaluable for identifying potential protein targets and elucidating its binding mode.

The process would involve preparing the 3D structure of the ligand (this compound) and a target protein. The ligand would then be placed into the binding site of the protein, and various orientations and conformations would be sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Studies on similar benzoic acid derivatives have utilized this approach to screen for potential inhibitors of various enzymes. For instance, the carboxylic acid moiety is known to form key hydrogen bond interactions with amino acid residues like arginine or lysine (B10760008) in a protein's active site, while the naphthalene (B1677914) and fluorophenyl groups could engage in hydrophobic and aromatic stacking interactions.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -9.2 | ARG 120, LYS 75 | Hydrogen Bond, Salt Bridge |

| PHE 180, TRP 200 | Pi-Pi Stacking | ||

| LEU 80, VAL 95 | Hydrophobic | ||

| Hypothetical Protease B | -8.5 | SER 150 | Hydrogen Bond |

| TYR 210, HIS 190 | Pi-Pi Stacking, Pi-Cation | ||

| ILE 160, ALA 165 | Hydrophobic |

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.

Conformational Landscape Exploration via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility primarily arises from the rotation around the single bond connecting the benzoic acid and naphthalene rings, as well as the orientation of the carboxylic acid group.

An MD simulation would track the positions and velocities of the atoms in the molecule over time, governed by a force field that describes the interatomic forces. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

MD simulations can also be performed on the ligand-protein complex, obtained from docking studies, to assess the stability of the binding pose and to observe any conformational changes in the protein or ligand upon binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide insights into the stability and flexibility of the complex.

In Silico Design and Virtual Screening of Novel Fluorinated Benzoic Acid Derivatives

The structure of this compound serves as a scaffold that can be systematically modified to design new derivatives with potentially improved properties. In silico design and virtual screening are computational strategies to explore a vast chemical space of related compounds without the need for immediate synthesis.

Starting with the core structure, various functional groups could be added or substituted at different positions on the benzoic acid or naphthalene rings. For example, different halogen atoms could be explored in place of fluorine, or additional substituents could be introduced to enhance binding affinity or modulate electronic properties.

Once a virtual library of derivatives is created, high-throughput virtual screening, which often employs molecular docking, can be used to rapidly assess their potential to bind to a specific protein target. This approach allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Potential Applications Beyond Medicinal Chemistry

Exploration of 2-Fluoro-4-(naphthalen-1-yl)benzoic Acid in Materials Science and Organic Electronics

The exploration of this compound in materials science is a burgeoning area of research, with a particular focus on its potential use in the development of advanced liquid crystals and organic electronic devices. The specific arrangement of the fluorine atom, carboxylic acid group, and the naphthalene (B1677914) ring system within the molecule gives rise to properties that are highly desirable for these applications.

Liquid Crystals:

Fluorinated benzoic acid derivatives are recognized as valuable building blocks for the synthesis of liquid crystals. The presence of a fluorine atom at the ortho-position to the carboxylic acid, as seen in this compound, can significantly influence the mesomorphic properties of the resulting materials. Specifically, the introduction of an ortho-fluoro substituent has been shown to favor the formation of intercalated smectic phases, which are a type of liquid crystal phase with a layered structure. This is attributed to the specific steric and electronic effects of the fluorine atom, which can alter intermolecular interactions and packing arrangements. The para-positioning of the carboxylic acid relative to the naphthalene group is also advantageous for creating the elongated, rigid molecular structures typically required for liquid crystalline behavior. ossila.com

Organic Electronics:

In the realm of organic electronics, the constituent parts of this compound suggest its potential utility in various components. The naphthalene moiety is a well-known electron-rich aromatic system that can facilitate charge transport, a critical property for organic semiconductors. The fluorinated phenyl ring, on the other hand, can be used to tune the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This ability to fine-tune electronic characteristics is crucial for designing materials for specific applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The structure of this compound is analogous to other compounds that have been investigated for their electronic properties. For instance, the related compound 4-(methoxycarbonyl)-2-fluorobenzoic acid has been studied for its solid-state packing and intermolecular interactions, which are critical for charge transport in organic materials. nih.gov The presence of the larger, more conjugated naphthalene system in this compound would be expected to enhance π-π stacking and improve charge mobility, making it a promising candidate for further investigation in organic electronic devices.

Role as a Versatile Chemical Building Block for Advanced Organic Synthesis

Beyond its direct applications, this compound serves as a highly versatile building block in advanced organic synthesis. Its multiple functional groups—the carboxylic acid, the fluorine atom, and the naphthalene ring—can all be selectively modified to create a diverse array of more complex molecules. This versatility makes it a valuable starting material for the synthesis of new pharmaceuticals, agrochemicals, and functional materials.

The carboxylic acid group is a particularly useful handle for a wide range of chemical transformations. It can be readily converted into esters, amides, and other acid derivatives, allowing for the attachment of various other molecular fragments. For example, the reaction of the carboxylic acid with anilines can be used to synthesize new amide-based compounds, a common motif in many biologically active molecules. nih.gov Similarly, the carboxylic acid can be used to anchor the molecule to a solid support, facilitating the use of solid-phase synthesis techniques for the rapid generation of compound libraries. nih.gov

The fluorine atom on the benzoic acid ring also provides a site for further functionalization. While direct substitution of the fluorine is challenging, its presence influences the reactivity of the aromatic ring, potentially directing other substitution reactions to specific positions. Furthermore, the naphthalene ring itself can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can further tailor the properties of the final molecule.

The utility of fluorinated benzoic acids as building blocks is well-established. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalinones, which are important scaffolds in medicinal chemistry. nih.gov Given the similar reactivity of its functional groups, this compound could likewise be employed in the synthesis of a wide range of complex heterocyclic systems.

Development as a Component in Luminescent or Fluorescent Probes

The incorporation of a naphthalene moiety into the structure of this compound strongly suggests its potential for use in the development of luminescent or fluorescent probes. Naphthalene is a classic fluorophore, known for its strong ultraviolet absorption and blue fluorescence. This inherent luminescent property can be harnessed to create probes for various analytical and imaging applications.

The photophysical properties of naphthalene-containing compounds can be modulated by the other substituents on the molecule. In the case of this compound, the fluorinated benzoic acid portion of the molecule can influence the emission wavelength and quantum yield of the naphthalene fluorophore. The electronic interplay between the electron-withdrawing fluorine and carboxylic acid groups and the electron-rich naphthalene ring can lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT). nih.gov

The development of luminescent probes often involves the design of molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte or in response to a change in their local environment. The carboxylic acid group of this compound provides a convenient attachment point for a recognition element that can selectively bind to a target of interest. Upon binding, the conformation or electronic environment of the molecule could be altered, leading to a detectable change in its fluorescence signal.

Furthermore, derivatives of 4-naphthalen-1-yl-benzoic acid have been successfully used as ligands for the synthesis of luminescent lanthanide complexes. nih.gov In these systems, the organic ligand absorbs light and then efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The intense and long-lived luminescence of lanthanide complexes makes them highly attractive for applications in bioimaging and sensing. Given the structural similarity, this compound could also serve as a ligand for the preparation of novel luminescent metal complexes with tailored photophysical properties. nih.gov

Future Perspectives and Interdisciplinary Research Avenues

Development of Novel Synthetic Approaches for Complex Analogues

The generation of analogues from the 2-Fluoro-4-(naphthalen-1-yl)benzoic acid scaffold is crucial for exploring its full potential. Future synthetic efforts will likely focus on creating structurally diverse libraries of compounds to systematically probe structure-activity relationships (SAR). nih.gov The introduction of a fluoro group is a known strategy in drug design that can significantly alter the biological activities of molecules. nih.gov

Key strategies for synthesizing complex analogues include:

Modification of the Carboxylic Acid Group: The carboxylic acid functional group is a prime site for modification. Standard condensation reactions can be employed to convert it into a wide array of amides and esters, potentially altering the compound's solubility, cell permeability, and target-binding affinity. capes.gov.br For instance, reaction with various amines could yield a library of novel amide derivatives.

Functionalization of the Aromatic Rings: Both the fluorinated benzene (B151609) ring and the naphthalene (B1677914) ring system offer positions for further substitution. Modern cross-coupling reactions, such as the Ullmann reaction, could be used to introduce new substituents. nih.gov This allows for the fine-tuning of electronic and steric properties.

One-Pot Synthesis Procedures: To improve efficiency for library creation, one-pot synthesis methods are highly desirable. nih.gov These procedures, which avoid the isolation of intermediates, can accelerate the production of diverse analogues for screening purposes. nih.govnih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to modulate the compound's properties. For example, the carboxylic acid could be replaced with a tetrazole group, which is a common strategy in medicinal chemistry. uni.lu

The table below outlines potential synthetic strategies for generating analogues.

| Synthetic Strategy | Target Modification | Potential Starting Materials | Purpose |

| Amide Coupling | Carboxylic acid group | This compound, various primary/secondary amines | Generate library of amides to explore binding pocket interactions. |

| Esterification | Carboxylic acid group | This compound, various alcohols | Create prodrugs or modify pharmacokinetic properties. |

| Suzuki/Stille Coupling | Aromatic C-H or C-Halogen bonds | Halogenated derivatives of the parent compound, various boronic acids/stannanes | Introduce new aryl or alkyl groups to probe steric and electronic effects. |

| Ullmann Condensation | Aromatic C-Halogen bond | A bromo- or iodo-analogue of the parent compound, various amines/alcohols | Form C-N or C-O bonds to expand structural diversity. nih.gov |

| Tetrazole Synthesis | Carboxylic acid group | Nitrile analogue of the parent compound | Introduce a bioisostere for the carboxylic acid to improve metabolic stability or binding. uni.lu |

Advanced Mechanistic Investigations of Biological Interactions

Understanding how this compound and its derivatives interact with biological targets at a molecular level is paramount. Future research will require a combination of experimental and computational techniques to elucidate these mechanisms.

Conformational Analysis: The flexibility of the bond linking the benzene and naphthalene rings, as well as the orientation of the carboxylic acid group, results in multiple possible conformations. mdpi.com Advanced spectroscopic techniques, such as those used to study conformational switching in related fluorobenzoic acids, can reveal the dominant conformations in different environments and how they might influence binding to a biological target. mdpi.com

Molecular Modeling and Docking: Structure-based drug design relies heavily on computational tools. nih.gov Molecular docking simulations can predict the binding poses of this compound analogues within the active site of a target protein. nih.govnih.gov This approach can help prioritize the synthesis of compounds that are most likely to be active and can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of more potent and selective compounds.

The following table summarizes key techniques for mechanistic investigation.

| Investigation Technique | Purpose | Expected Outcome | Example from Related Compounds |

| X-ray Crystallography | Determine the 3D structure of the compound bound to its target protein. | Precise information on binding mode and key intermolecular interactions. | Analysis of enzyme inhibitors bound to their target. nih.gov |

| Molecular Docking | Predict binding affinity and orientation of analogues in a target's active site. | A ranked list of potential binders and visualization of binding interactions. | Used to design naphthalene-based inhibitors of SARS-CoV PLpro. nih.gov |

| Conformational Analysis (e.g., via IR Spectroscopy) | Identify stable conformers and the energy barriers between them. | Understanding of the molecule's preferred shapes, which influences biological activity. | Studies on 2-Fluoro-4-Hydroxy Benzoic Acid revealed multiple distinct conformers. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Directly measure the thermodynamic parameters of binding (enthalpy, entropy). | A complete thermodynamic profile of the binding event, confirming interaction and stoichiometry. | Standard method for characterizing protein-ligand interactions. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are essential tools. This approach allows for the rapid synthesis and evaluation of large numbers of related compounds. nih.gov

The process typically involves:

Library Design: A virtual library of potential analogues is designed around the core scaffold. This can be guided by computational predictions of drug-likeness and bioactivity scores. nih.gov

Combinatorial Synthesis: Automated or parallel synthesis techniques are used to produce a physical library of compounds. For example, by reacting the core acid with a diverse set of amines, a large amide library can be generated.

High-Throughput Screening (HTS): The synthesized library is screened against one or more biological targets using automated, miniaturized assays (e.g., in 96-well or 384-well plates). nih.gov This can identify initial "hit" compounds.

Hit-to-Lead Optimization: The most promising hits from the HTS campaign are then selected for further optimization, often involving the synthesis of a more focused, secondary library of analogues to improve potency and selectivity. nih.gov

A hypothetical combinatorial library based on the this compound scaffold is illustrated below.

| Scaffold | R1 Group (Amine Component for Amide Synthesis) | Resulting Compound Class |

| This compound | Morpholine | N-(2-Fluoro-4-(naphthalen-1-yl)benzoyl)morpholine |

| This compound | Piperidine | 2-Fluoro-4-(naphthalen-1-yl)benzoyl)piperidine |

| This compound | Aniline | N-phenyl-2-fluoro-4-(naphthalen-1-yl)benzamide |

| This compound | Benzylamine | N-benzyl-2-fluoro-4-(naphthalen-1-yl)benzamide |

Emerging Roles in Chemical Biology and Chemoinformatics Research

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology and chemoinformatics.

Chemical Probes: The scaffold can be modified to create chemical probes to study biological pathways. This involves attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the molecule. These probes can be used for applications like fluorescent metabolic labeling or affinity purification of target proteins. rsc.org The development of light-initiated reporters could even allow for spatiotemporal control over labeling. rsc.org

Chemoinformatic Analysis: The structural and physicochemical properties of this compound and its virtual analogues can be calculated and stored in databases. Chemoinformatics tools can analyze these large datasets to predict properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), bioactivity, and potential off-target effects. nih.gov Online tools and databases like PubChem provide extensive predicted data, including properties like XlogP and collision cross-section, which are vital for this type of research. uni.luuni.lu This computational analysis helps in designing better drug candidates and understanding the broader chemical space around the scaffold.

The table below lists key chemoinformatic descriptors for related compounds, illustrating the data used in such research.

| Compound Name | Molecular Formula | InChIKey | Predicted XlogP |

| 2-fluoro-4-(pyrimidin-5-yl)benzoic acid | C11H7FN2O2 | RMUQWUBAIYXPGE-UHFFFAOYSA-N | 1.5 |

| 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | C8H5FN4O2 | WZADURDEXDTRDQ-UHFFFAOYSA-N | 0.8 |

| 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | PAXLJNGPFJEKQX-UHFFFAOYSA-N | 2.2 |

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the naphthalene ring (δ = 7.5–8.5 ppm) and the benzoic acid proton (broad peak at δ ~12 ppm).

- ¹⁹F NMR : A singlet near δ = -110 ppm confirms fluorine presence .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ at m/z 280.3 (C₁₇H₁₁FO₂⁻).

- Elemental Analysis : Match calculated vs. observed C, H, F, and O percentages (±0.3%) .

How does the fluorine substituent influence the compound’s reactivity and interactions?

Advanced

The 2-fluoro group:

- Electronic effects : Withdraws electron density via inductive effects, increasing acidity of the benzoic acid (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs).

- Steric effects : Minimal steric hindrance allows for planar alignment of the naphthalene and benzoic acid rings, enhancing π-π interactions with aromatic residues in enzymes (e.g., cyclooxygenase-2).

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in similar fluorinated pharmaceuticals .

What strategies optimize reaction yields in large-scale synthesis?

Q. Basic

- Precursor purification : Use column chromatography to remove halogenated byproducts.

- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost without compromising yield.

- Microwave-assisted synthesis : Shorten reaction time (2–4 hours) while maintaining >85% yield .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Q. Advanced

- Crystal packing : Bulky naphthalene groups can disrupt lattice formation. Co-crystallization with coformers (e.g., nicotinamide) improves crystal quality.

- Data-to-parameter ratio : Aim for >15:1 to ensure refinement reliability. For example, a study on 4-Fluorobenzoic acid derivatives achieved an R factor of 0.044 using high-resolution X-ray diffraction (λ = 0.71073 Å) .

- Thermal motion : Low-temperature data collection (e.g., 153 K) reduces atomic displacement errors .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Core modifications : Synthesize analogs with varying substituents (e.g., Cl, CH₃ at the 4-position) to assess electronic/steric effects on bioactivity.

- Biological assays : Test against kinase targets (e.g., EGFR, VEGFR) due to the naphthalene moiety’s affinity for ATP-binding pockets.

- Computational modeling : Use DFT calculations to correlate substituent Hammett constants (σ) with inhibitory potency .

What are common impurities, and how are they characterized?

Q. Basic

- Debromination byproduct : 4-(Naphthalen-1-yl)benzoic acid (no fluorine) detected via LC-MS (m/z 262.3).

- Oxidation product : 2-Fluoro-4-(naphthalen-1-yl)benzaldehyde (confirmed by IR carbonyl stretch at 1700 cm⁻¹).

- Resolution : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.